molecular formula C20H24N2O4S2 B4547737 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(1-phenylethyl)benzenesulfonamide

4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B4547737
M. Wt: 420.5 g/mol
InChI Key: CDZIQZNSYWJSTC-UHFFFAOYSA-N
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Description

4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(1-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.11774960 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(1-phenylethyl)benzenesulfonamide and its derivatives demonstrate potent inhibitory activity against various carbonic anhydrase (CA) isozymes. These compounds are of interest due to their potential applications in treating conditions associated with altered CA activity, such as glaucoma, epilepsy, obesity, and cancer. Notably, derivatives with specific structural motifs have been found to exhibit selective inhibition towards the tumor-associated isoforms hCA IX and XII, which are considered promising targets for anticancer therapy. Compounds incorporating triazinyl moieties, in particular, have shown high selectivity and potency against hCA IX, with some derivatives achieving sub-nanomolar inhibitory concentrations. This specificity towards hCA IX over other CA isoforms suggests these compounds could be developed into targeted therapies for cancers expressing high levels of this enzyme, offering a more focused approach to cancer treatment with potentially reduced side effects compared to broader-spectrum CA inhibitors (Lolak, Akocak, Bua, & Supuran, 2019).

Luminescence and Antibacterial Properties

Research on d10 metal complexes based on modified benzenesulfonamide derivatives has revealed interesting properties, including luminescence and antibacterial activity. These complexes, synthesized using 4-amino-N-(5-methyl-1,2-sulfathiazole-3-yl) benzenesulfonamide acid and various auxiliary ligands, show potential for application in materials science and biomedicine. The photoluminescence properties, along with antibacterial efficacy, indicate these compounds could be useful in developing new materials with specific optical properties or new antibacterial agents. The structural diversity induced by different auxiliary ligands suggests a wide range of possible applications, from optoelectronic devices to antimicrobial coatings (Feng, Li, Feng, Zhang, Chen, Fang, & Li, 2021).

Properties

IUPAC Name

4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-15(16-6-4-3-5-7-16)21-28(24,25)17-8-9-19(27-2)18(14-17)20(23)22-10-12-26-13-11-22/h3-9,14-15,21H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZIQZNSYWJSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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